5-Aminooctahydropentalen-2-ol
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Overview
Description
5-Aminooctahydropentalen-2-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to an octahydropentalene ring
Preparation Methods
The synthesis of 5-Aminooctahydropentalen-2-ol can be achieved through several routes. One common method involves the reduction of a corresponding nitro compound, followed by the introduction of the hydroxyl group. Industrial production methods may involve catalytic hydrogenation under specific conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Aminooctahydropentalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Aminooctahydropentalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminooctahydropentalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 5-Aminooctahydropentalen-2-ol include other amino alcohols and cyclic compounds with similar functional groups. These compounds share some chemical properties but differ in their specific structures and reactivity. The uniqueness of this compound lies in its specific ring structure and the positioning of the amino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol |
InChI |
InChI=1S/C8H15NO/c9-7-1-5-3-8(10)4-6(5)2-7/h5-8,10H,1-4,9H2 |
InChI Key |
CQZPRWFZMVAJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC2CC1N)O |
Origin of Product |
United States |
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